奥美拉唑-13C,D3 砜

描述

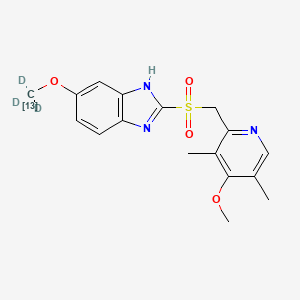

Omeprazole-13C,D3 Sulfone is the labelled analogue of Omeprazole Sulfone . It is a metabolite of Omeprazole , which is a proton pump inhibitor used in the treatment of dyspepsia .

Synthesis Analysis

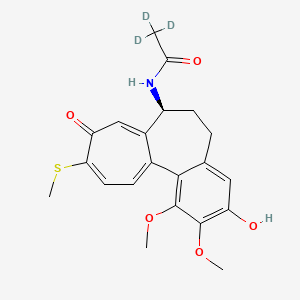

The synthesis of Omeprazole-13C,D3 Sulfone involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the drug molecule . This is typically done as a part of the drug development process, particularly for quantitation .Molecular Structure Analysis

The molecular formula of Omeprazole-13C,D3 Sulfone is C16[13C]H16D3N3O4S . The molecular weight is 365.43 . The IUPAC name is 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-6-(trideuterio(1-13C)methoxy)-1H-benzimidazole .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Omeprazole-13C,D3 Sulfone .Physical And Chemical Properties Analysis

Omeprazole-13C,D3 Sulfone is an off-white solid . It is soluble in DMSO (slightly) and methanol (slightly, when heated) . .科学研究应用

Chemical Building Blocks

Omeprazole-13C,D3 Sulfone is used as a chemical building block in life science research .

Pharmacokinetics Study

Omeprazole-13C,D3 Sulfone can be used in pharmacokinetics studies. For instance, a study investigated the pharmacokinetics of the omeprazole enantiomers in different CYP2C19 genotypes after a single IV dose of racemic omeprazole . This was the first report of the enantioselective disposition of omeprazole and its metabolites in three CYP2C19 genotypes after IV dosing of racemic omeprazole .

Metabolite Profiling

Omeprazole-13C,D3 Sulfone can be used for metabolite profiling. A study used it to explore omeprazole and its metabolites in a mouse’s brain after various routes of administration . The study identified several new metabolites of omeprazole by the mass difference between omeprazole and stable isotope in both brain and plasma samples .

Neuro-Inflammation Research

Omeprazole-13C,D3 Sulfone can be used in neuro-inflammation research. A study showed that omeprazole or PPIs would likely have anti-inflammation effects in vitro and in vivo . However, their effects on anti-inflammation in the brain are still unknown .

Brain Pharmacokinetic Profiles

Omeprazole-13C,D3 Sulfone can be used to evaluate brain pharmacokinetic profiles. A study evaluated the brain pharmacokinetic profiles and brain-to-plasma partition coefficient (Kp) in a satellite study .

CNS-related Biological Effects

Omeprazole-13C,D3 Sulfone can be used to understand the CNS-related biological effects of omeprazole and its metabolites in vivo .

作用机制

Target of Action

Omeprazole-13C,D3 Sulfone primarily targets the proton pumps in the stomach . These proton pumps, also known as H+/K+ ATP pumps, are responsible for the secretion of gastric acid . The compound’s role is to inhibit these pumps, thereby reducing the production of gastric acid .

Mode of Action

Omeprazole-13C,D3 Sulfone works by suppressing both basal and stimulated acid secretion. It achieves this by inhibiting the parietal cell H+/K+ ATP pump . This results in a dose-dependent inhibition of gastric acid secretion . The compound has a higher efficacy and a longer duration of action than H2 antagonists .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the production of gastric acid. By inhibiting the H+/K+ ATP pump, it disrupts the process of acid secretion in the stomach . This leads to a decrease in gastric acid hypersecretion, which is associated with conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Pharmacokinetics

Omeprazole-13C,D3 Sulfone is rapidly absorbed and extensively metabolized by CYP3A4 and CYP2C19 to hydroxy-omeprazole and omeprazole sulfone . The elimination half-life is approximately 56 and 58 minutes in infants and children, respectively . The compound interacts with other drugs and poorly migrates into breast milk .

Result of Action

The action of Omeprazole-13C,D3 Sulfone leads to the treatment of GERD-associated conditions such as heartburn and gastric acid hypersecretion. It also promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

安全和危害

属性

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEQEYRTSRFZEO-LBDFIVMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

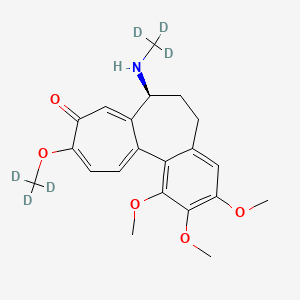

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。